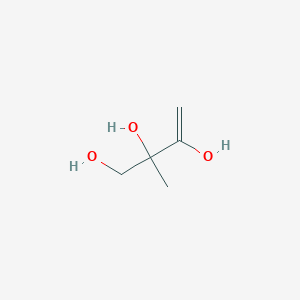
2-Methylbut-3-ene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbut-3-ene-1,2,3-triol is an organic compound with the molecular formula C₅H₁₀O₃ It is a triol, meaning it contains three hydroxyl groups (-OH) attached to its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbut-3-ene-1,2,3-triol can be achieved through several methods. One common approach involves the acid-catalyzed reaction of 3-methylbut-3-ene-1-ol with formaldehyde. The reaction conditions, such as the ratio of water to formaldehyde and the concentration of the acid catalyst, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and cost-effectiveness. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbut-3-ene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler alcohols.
Aplicaciones Científicas De Investigación
2-Methylbut-3-ene-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylbut-3-ene-1,2,3-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
3-Butene-1,2,3-triol: Similar in structure but lacks the methyl group at the second carbon.
2-Methylbut-2-ene-1,2,3-triol: An isomer with a different arrangement of the double bond and hydroxyl groups.
Uniqueness
2-Methylbut-3-ene-1,2,3-triol is unique due to its specific arrangement of hydroxyl groups and the presence of a double bond. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
862366-90-3 |
|---|---|
Fórmula molecular |
C5H10O3 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
2-methylbut-3-ene-1,2,3-triol |
InChI |
InChI=1S/C5H10O3/c1-4(7)5(2,8)3-6/h6-8H,1,3H2,2H3 |
Clave InChI |
YXPJRFSYSVRDQI-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C(=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


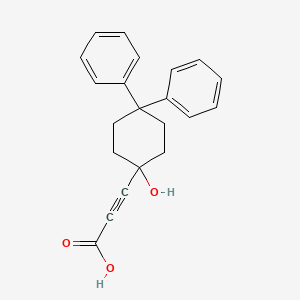
![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
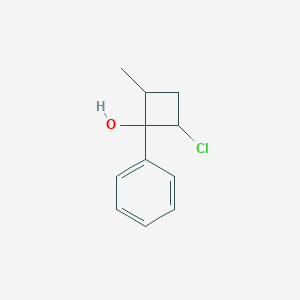
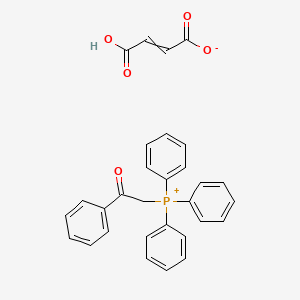
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
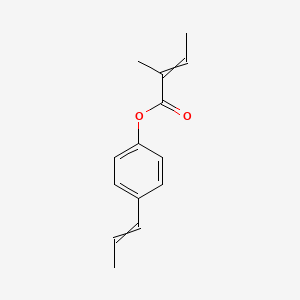
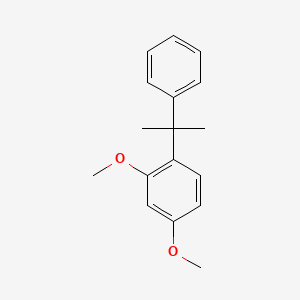
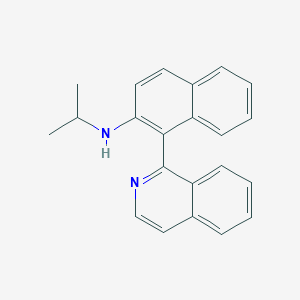
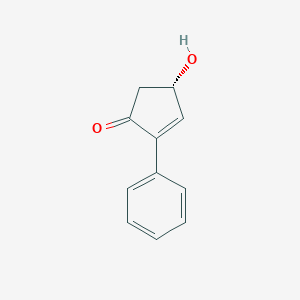
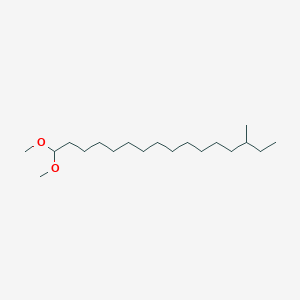
boranyl](/img/structure/B15160523.png)
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)
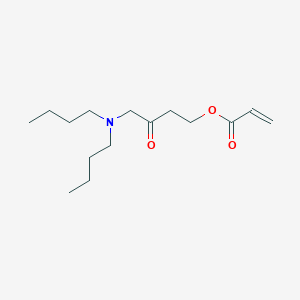
![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
